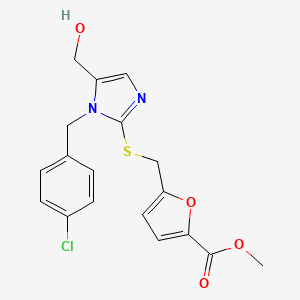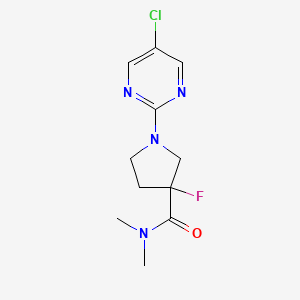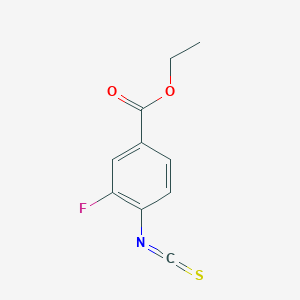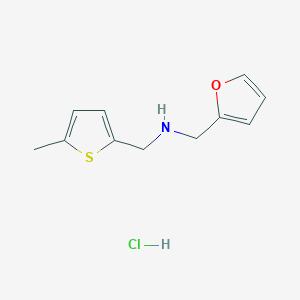
3-(3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl)-N-(2,3,4-trifluorophenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl)-N-(2,3,4-trifluorophenyl)propanamide is a useful research compound. Its molecular formula is C19H18F3N5O2 and its molecular weight is 405.381. The purity is usually 95%.
BenchChem offers high-quality 3-(3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl)-N-(2,3,4-trifluorophenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl)-N-(2,3,4-trifluorophenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antidepressant Potential
Research on related pyrazole derivatives, such as N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine, has shown potential as antidepressants with reduced side effects compared to traditional treatments. These compounds were synthesized via Michael addition and reductive alkylation, indicating a methodology for creating compounds with potential antidepressant activity without significant anticholinergic action or antagonism of antihypertensive effects (D. M. Bailey et al., 1985).
Insecticidal and Antibacterial Applications
Compounds with a pyrimidine-pyrazole linkage have been explored for their insecticidal and antimicrobial potential. Cyclocondensation under microwave irradiation has facilitated the synthesis of these compounds, which demonstrated activity against Pseudococcidae insects and selected microorganisms. This highlights the chemical's applicability in developing new pesticides and antibacterial agents (P. P. Deohate & Kalpana A. Palaspagar, 2020).
Anticancer Activity
Pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These novel series of compounds, obtained through condensation and treatment with various reagents, showed promising results in cytotoxic assays against cancer cell lines, supporting their potential as anticancer agents (A. Rahmouni et al., 2016).
Coordination Chemistry
Research on palladium(II) chloride complexes with pyrazol-1-yl propanamide derivatives, including compounds with dimethylpyrazol substitutions, has unveiled their ability to form unique supramolecular structures. These findings could contribute to the development of new materials with specific chemical and physical properties, such as catalytic activity or molecular recognition capabilities (Tyler Palombo et al., 2019).
Herbicidal Activity
Studies on thiadiazolopyrimidin derivatives have demonstrated effective herbicidal activity, suggesting a potential application in agricultural chemistry. The synthesis of these compounds involved cyclic reactions and crystallization, leading to compounds with significant activity against various weeds, which could lead to the development of new herbicides (Liu et al., 2008).
Propriétés
IUPAC Name |
3-[3,5-dimethyl-1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-4-yl]-N-(2,3,4-trifluorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N5O2/c1-9-8-16(29)25-19(23-9)27-11(3)12(10(2)26-27)4-7-15(28)24-14-6-5-13(20)17(21)18(14)22/h5-6,8H,4,7H2,1-3H3,(H,24,28)(H,23,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQNTWGSAHTGIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2C(=C(C(=N2)C)CCC(=O)NC3=C(C(=C(C=C3)F)F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 135885947 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Tert-butylphenyl)methylsulfanyl]-3-[(4,6-dimethylpyrimidin-2-yl)amino]quinazolin-4-one](/img/structure/B2652854.png)
![3-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]piperidine;hydrochloride](/img/structure/B2652855.png)
![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-nitrobenzamide](/img/structure/B2652856.png)
![N-(3-acetamidophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2652859.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea](/img/structure/B2652862.png)



![2-Methyl-5-(piperidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2652870.png)
![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methylmorpholine-4-sulfonamide](/img/structure/B2652871.png)
![2-Chloro-N-[(2R,3R)-1-cyclopropyl-2-(2-methylpyrazol-3-yl)-5-oxopyrrolidin-3-yl]propanamide](/img/structure/B2652872.png)

